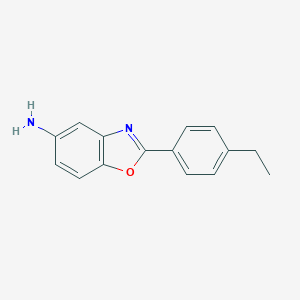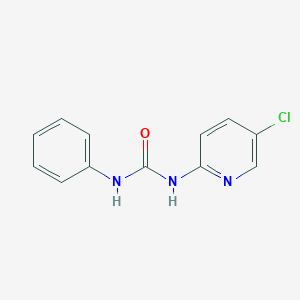![molecular formula C12H26N2 B169690 2-[(Dipropylamino)methyl]piperidine CAS No. 116881-79-9](/img/structure/B169690.png)
2-[(Dipropylamino)methyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-[(Dipropylamino)methyl]piperidine, also known as DPMP, is a synthetic compound that belongs to the family of piperidine derivatives. It is a psychoactive substance that has been studied for its potential therapeutic applications, as well as its use as a research tool in neuroscience.
作用機序
2-[(Dipropylamino)methyl]piperidine acts as a potent inhibitor of the dopamine transporter, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels can result in a variety of physiological and behavioral effects, including increased activity, euphoria, and addiction potential.
生化学的および生理学的効果
2-[(Dipropylamino)methyl]piperidine has been shown to have a variety of biochemical and physiological effects on the brain and body. It has been found to increase dopamine release in the nucleus accumbens, which is a key brain region involved in reward and motivation. 2-[(Dipropylamino)methyl]piperidine has also been shown to increase locomotor activity and induce stereotypic behaviors in rodents.
実験室実験の利点と制限
2-[(Dipropylamino)methyl]piperidine has several advantages as a research tool, including its high affinity for the dopamine transporter and its ability to induce behavioral effects in rodents. However, its potency and potential for addiction make it a challenging substance to work with in a laboratory setting. Additionally, the lack of research on the long-term effects of 2-[(Dipropylamino)methyl]piperidine use makes it difficult to fully understand its potential applications.
将来の方向性
There are several future directions for research on 2-[(Dipropylamino)methyl]piperidine, including further investigation into its potential therapeutic applications for neurological disorders such as Parkinson's disease and addiction. Additionally, more research is needed to fully understand the long-term effects of 2-[(Dipropylamino)methyl]piperidine use and its potential for abuse. Finally, the development of new compounds that target the dopamine transporter with greater specificity and fewer side effects could lead to the development of more effective treatments for a variety of neurological disorders.
科学的研究の応用
2-[(Dipropylamino)methyl]piperidine has been used in scientific research to study the central nervous system and its effects on behavior. It has been found to have a high affinity for the dopamine transporter, which plays a crucial role in the regulation of dopamine levels in the brain. 2-[(Dipropylamino)methyl]piperidine has also been used to study the role of dopamine in addiction and reward pathways.
特性
CAS番号 |
116881-79-9 |
|---|---|
製品名 |
2-[(Dipropylamino)methyl]piperidine |
分子式 |
C12H26N2 |
分子量 |
198.35 g/mol |
IUPAC名 |
N-(piperidin-2-ylmethyl)-N-propylpropan-1-amine |
InChI |
InChI=1S/C12H26N2/c1-3-9-14(10-4-2)11-12-7-5-6-8-13-12/h12-13H,3-11H2,1-2H3 |
InChIキー |
JECMDTMOQOVPIU-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)CC1CCCCN1 |
正規SMILES |
CCCN(CCC)CC1CCCCN1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-mercapto-3-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B169612.png)

![9-chloro-7-methyl-1H-pyrazolo[3,4-f]quinoline](/img/structure/B169616.png)
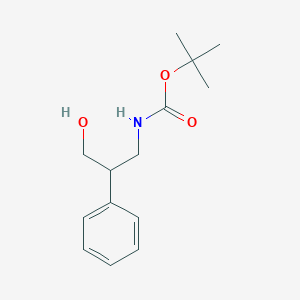
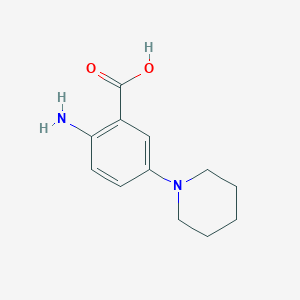
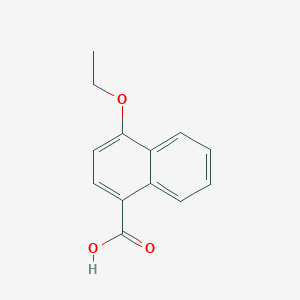
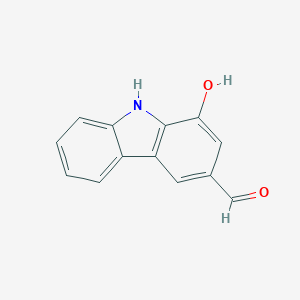
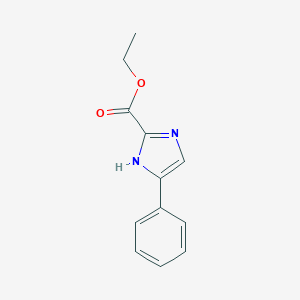
![Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)propanoate](/img/structure/B169629.png)
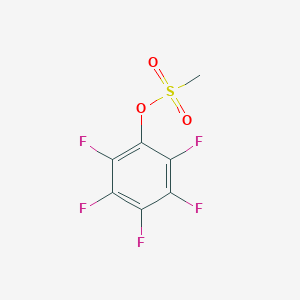
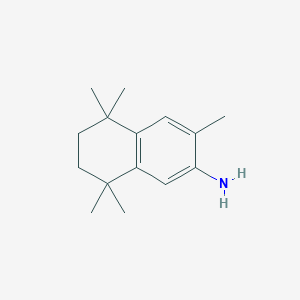
![1,4-Dioxaspiro[4.4]nonan-7-one](/img/structure/B169636.png)
